molecular formula C11H12F3NO2 B14889731 N-benzyl-2-(2,2,2-trifluoroethoxy)acetamide

N-benzyl-2-(2,2,2-trifluoroethoxy)acetamide

Cat. No.: B14889731
M. Wt: 247.21 g/mol
InChI Key: UOCRRJZNQPBBGN-UHFFFAOYSA-N
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Description

N-benzyl-2-(2,2,2-trifluoroethoxy)acetamide is an organic compound with the molecular formula C11H12F3NO2 It is characterized by the presence of a benzyl group, a trifluoroethoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2,2,2-trifluoroethoxy)acetamide typically involves the reaction of benzylamine with 2,2,2-trifluoroethoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2,2,2-trifluoroethoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-2-(2,2,2-trifluoroethoxy)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-2-(2,2,2-trifluoroethoxy)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that the compound can bind to enzymes such as AmpC beta-lactamase and glucosamine-6-phosphate synthase, which are targets for antibacterial and antifungal drugs .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(2-tert-butyl-phenoxy)-acetamide
  • Benzyl 2,2,2-trifluoroethyl sulfide
  • N-benzyl-2-phenoxy-acetamide

Uniqueness

N-benzyl-2-(2,2,2-trifluoroethoxy)acetamide is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

N-benzyl-2-(2,2,2-trifluoroethoxy)acetamide

InChI

InChI=1S/C11H12F3NO2/c12-11(13,14)8-17-7-10(16)15-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,16)

InChI Key

UOCRRJZNQPBBGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COCC(F)(F)F

Origin of Product

United States

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